molecular formula C60H102N6O18 B082623 Dodeca-valinomycin CAS No. 13507-80-7

Dodeca-valinomycin

Katalognummer B082623
CAS-Nummer: 13507-80-7
Molekulargewicht: 1195.5 g/mol
InChI-Schlüssel: GJZHKZVXVJEVDQ-MKGXFTDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodeca-valinomycin is a cyclic depsipeptide that is synthesized by the bacteria Streptomyces fulvissimus. It is a member of the valinomycin family and is composed of 12 valine residues. Dodeca-valinomycin has been found to have various biological activities and has been widely studied for its potential applications in scientific research.

Wirkmechanismus

Dodeca-valinomycin acts as an ionophore, facilitating the transport of potassium ions across cell membranes. It does this by forming a complex with the potassium ion, which then passes through the lipid bilayer of the cell membrane. This process disrupts the ion balance within the cell, leading to various physiological effects.

Biochemische Und Physiologische Effekte

Dodeca-valinomycin has been found to have various biochemical and physiological effects. Its ionophoric properties make it a valuable tool for studying ion transport in cells. It has also been found to have anti-tumor activity, which may be due to its ability to disrupt ion balance in cancer cells. Additionally, it has antimicrobial activity and has been used to study microbial physiology.

Vorteile Und Einschränkungen Für Laborexperimente

Dodeca-valinomycin has several advantages for use in lab experiments. Its ionophoric properties make it a valuable tool for studying ion transport in cells. It is also relatively easy to synthesize and is commercially available. However, its use is limited by its toxicity and the need for careful handling. Additionally, its ionophoric properties may interfere with other cellular processes, making it difficult to study specific pathways.

Zukünftige Richtungen

There are several future directions for research on dodeca-valinomycin. One area of interest is its potential use as a therapeutic agent for cancer. Its anti-tumor activity and ability to disrupt ion balance in cancer cells make it a promising candidate for further study. Additionally, there is potential for the development of new ionophores based on the structure of dodeca-valinomycin. These ionophores could have applications in various fields, including drug delivery and environmental monitoring.

Synthesemethoden

Dodeca-valinomycin is synthesized by the bacteria Streptomyces fulvissimus through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves the incorporation of 12 valine residues into the peptide chain, which is then cyclized to form the final product.

Wissenschaftliche Forschungsanwendungen

Dodeca-valinomycin has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including ionophoric properties, anti-tumor activity, and antimicrobial activity. These properties make it a valuable tool for studying ion transport, cancer biology, and microbial physiology.

Eigenschaften

CAS-Nummer

13507-80-7

Produktname

Dodeca-valinomycin

Molekularformel

C60H102N6O18

Molekulargewicht

1195.5 g/mol

IUPAC-Name

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-3,6,9,12,15,18,21,24,27,30,33,36-dodeca(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C60H102N6O18/c1-25(2)37-55(73)79-44(32(15)16)50(68)62-39(27(5)6)57(75)81-46(34(19)20)52(70)64-41(29(9)10)59(77)83-48(36(23)24)54(72)66-42(30(11)12)60(78)84-47(35(21)22)53(71)65-40(28(7)8)58(76)82-45(33(17)18)51(69)63-38(26(3)4)56(74)80-43(31(13)14)49(67)61-37/h25-48H,1-24H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)/t37-,38+,39+,40-,41-,42+,43-,44+,45+,46-,47-,48+

InChI-Schlüssel

GJZHKZVXVJEVDQ-MKGXFTDSSA-N

Isomerische SMILES

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

SMILES

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Kanonische SMILES

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Synonyme

cyclo(D-Val-Hyi-Val-D-Hyi)3
cyclo(valyl-hydroxyisovaleryl-valyl-hydroxyisovaleryl)3
dodeca-valinomycin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.